An In-depth Technical Guide to 4,5-dibromo-2-tert-butyl-1H-imidazole: Physicochemical Properties and Characterization for Drug Discovery
An In-depth Technical Guide to 4,5-dibromo-2-tert-butyl-1H-imidazole: Physicochemical Properties and Characterization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[1][3] The therapeutic applications of imidazole derivatives are vast, spanning roles as antibacterial, antifungal, anticancer, and antihypertensive agents.[1][4][5][6] The strategic placement of various substituents on the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the specific, yet underexplored, compound 4,5-dibromo-2-tert-butyl-1H-imidazole, providing a comprehensive overview of its anticipated physicochemical properties, a proposed synthetic pathway, a detailed characterization workflow, and its potential in drug development. While direct experimental data for this exact molecule is sparse in publicly available literature, this guide synthesizes information from closely related analogs and established principles of organic chemistry to provide a robust predictive profile.
Physicochemical Properties of 4,5-dibromo-2-tert-butyl-1H-imidazole
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and calculated properties of 4,5-dibromo-2-tert-butyl-1H-imidazole, drawing comparisons with related known compounds.
| Property | Predicted/Calculated Value for 4,5-dibromo-2-tert-butyl-1H-imidazole | Analog Data |
| Molecular Formula | C7H10Br2N2 | C9H6Br2N2 (4,5-dibromo-2-phenyl-1H-imidazole)[7] |
| Molecular Weight | 297.98 g/mol | 301.96 g/mol (4,5-dibromo-2-phenyl-1H-imidazole)[7] |
| Appearance | Predicted to be a solid at room temperature. | 4-bromo-1H-imidazole is a solid with a melting point of 131-135 °C.[8] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, and DMSO. The bulky tert-butyl group and the two bromine atoms contribute to its lipophilicity. | Imidazole itself is highly soluble in water.[9] However, substitution generally alters solubility. |
| pKa | The imidazole ring is amphoteric. The pKa of the protonated imidazole is expected to be around 6-7, while the pKa for the N-H proton is expected to be around 14-15. The electron-withdrawing bromine atoms may slightly decrease the basicity of the ring. | The pKa of imidazole is approximately 7.1. |
| LogP | The calculated octanol-water partition coefficient (LogP) is predicted to be in the range of 2.5-3.5, indicating moderate lipophilicity. | The XLogP3 for 2-tert-butyl-1H-imidazole is 1.8.[10] The addition of two bromine atoms would significantly increase the LogP value. |
Proposed Synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole
Proposed Synthetic Route:
A potential two-step synthesis could involve the initial formation of 2-tert-butyl-1H-imidazole followed by bromination.
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Synthesis of 2-tert-butyl-1H-imidazole: This can be achieved through the reaction of glyoxal, pivalaldehyde (2,2-dimethylpropanal), and ammonia.
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Bromination of 2-tert-butyl-1H-imidazole: The subsequent bromination of the 2-tert-butyl-1H-imidazole intermediate at the 4 and 5 positions can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Experimental Characterization Workflow
The structural confirmation and purity assessment of a newly synthesized compound are critical. A standard characterization workflow for 4,5-dibromo-2-tert-butyl-1H-imidazole would involve a combination of spectroscopic and chromatographic techniques.[12][13]
Caption: Experimental workflow for the synthesis and characterization of 4,5-dibromo-2-tert-butyl-1H-imidazole.
Detailed Experimental Protocols:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The N-H proton of the imidazole ring will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as for the three carbons of the imidazole ring. The carbons attached to the bromine atoms (C4 and C5) will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 297.98 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (a triplet with a ratio of approximately 1:2:1 for M, M+2, and M+4).
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (a broad peak around 3100-3300 cm⁻¹) and C-H bonds of the tert-butyl group (around 2900-3000 cm⁻¹). The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region.
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Elemental Analysis: Elemental analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample, which should be in agreement with the calculated values for the molecular formula C7H10Br2N2.
Potential Applications in Drug Development
Substituted imidazoles are of significant interest in drug discovery due to their diverse biological activities.[1][5] The introduction of a bulky tert-butyl group and two bromine atoms to the imidazole scaffold in 4,5-dibromo-2-tert-butyl-1H-imidazole is expected to impart specific properties that could be advantageous for therapeutic applications.
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Enzyme Inhibition: The imidazole core can act as a zinc-binding motif in metalloenzymes or as a hydrogen bond donor/acceptor, making it a valuable scaffold for designing enzyme inhibitors.
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Receptor Modulation: The substituted imidazole ring can serve as a bioisostere for other functional groups, enabling it to interact with various receptors.
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Antimicrobial and Anticancer Activity: Many halogenated and substituted imidazole derivatives have demonstrated potent antimicrobial and anticancer properties.[4][12] The presence of bromine atoms can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacological activity.
Conclusion
While 4,5-dibromo-2-tert-butyl-1H-imidazole remains a largely uncharacterized compound, this technical guide provides a comprehensive predictive overview of its physicochemical properties, a plausible synthetic route, and a detailed characterization workflow. By leveraging data from analogous structures and established chemical principles, researchers can approach the synthesis and investigation of this molecule with a solid theoretical foundation. The unique combination of a bulky lipophilic group and halogen atoms on the versatile imidazole scaffold suggests that 4,5-dibromo-2-tert-butyl-1H-imidazole holds promise as a valuable building block for the discovery of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate its properties and explore its potential in medicinal chemistry.
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